N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide is an organic compound that features both an amide and a pyrrole group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the acetylamino group and the pyrrole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide typically involves a multi-step process:
Acetylation of Aniline Derivative: The starting material, 3-aminophenyl, undergoes acetylation using acetic anhydride to form 3-(acetylamino)phenyl.
Formation of Benzoyl Chloride Intermediate: 4-(1H-pyrrol-1-yl)benzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride.
Amide Bond Formation: The acetylated aniline derivative reacts with the benzoyl chloride intermediate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide can undergo several types of chemical reactions:
Oxidation: The pyrrole ring can be oxidized under strong oxidizing conditions, leading to the formation of various oxidized derivatives.
Reduction: The amide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Oxidized pyrrole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its amide and pyrrole groups make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the pyrrole ring.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with target proteins, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide: Similar structure but with the acetylamino group in a different position.
N-[3-(acetylamino)phenyl]-4-(1H-imidazol-1-yl)benzamide: Contains an imidazole ring instead of a pyrrole ring.
N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.
Uniqueness
N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of the acetylamino group and the pyrrole ring provides a distinct set of chemical properties that can be exploited in various applications.
Biological Activity
N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
The compound features an acetylamino group linked to a phenyl ring, which is further connected to a benzamide moiety through a pyrrole ring. This unique arrangement contributes to its diverse chemical reactivity and potential applications in various scientific fields.
Structural Feature | Description |
---|---|
Acetylamino Group | Enhances solubility and bioavailability |
Pyrrole Ring | Imparts unique electronic properties |
Benzamide Moiety | Associated with various biological activities |
Research indicates that this compound may interact with specific enzymes or receptors, inhibiting or activating their functions. For instance:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby reducing their activity. This mechanism is crucial for its potential anti-inflammatory and anticancer properties.
- Biochemical Probing : It serves as a biochemical probe to investigate enzyme activities and protein interactions, suggesting utility in biological research and drug development.
Anti-inflammatory Activity
This compound has shown promise in anti-inflammatory applications. Studies have indicated that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Anticancer Potential
The compound has also been explored for its anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation suggests that it could be developed as a chemotherapeutic agent. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays revealed that the compound exhibits cytotoxic effects on cancer cell lines at micromolar concentrations, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies : Research has shown that the compound can inhibit specific enzymes involved in inflammatory responses, indicating its potential use in treating inflammatory diseases.
- Comparative Studies : Similar compounds were analyzed to understand the structure-activity relationship (SAR). Variations in functional groups led to differences in biological activity, highlighting the significance of molecular structure in determining therapeutic effects .
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C19H17N3O2/c1-14(23)20-16-5-4-6-17(13-16)21-19(24)15-7-9-18(10-8-15)22-11-2-3-12-22/h2-13H,1H3,(H,20,23)(H,21,24) |
InChI Key |
XETKLUJDUOFDBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.